molecular formula C14H10N4O B12119627 4-Pyridyl 1-(2-pyridyl)imidazol-2-yl ketone

4-Pyridyl 1-(2-pyridyl)imidazol-2-yl ketone

Cat. No.: B12119627
M. Wt: 250.25 g/mol
InChI Key: GEQNBJKDAXBTCR-UHFFFAOYSA-N
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Description

4-Pyridyl 1-(2-pyridyl)imidazol-2-yl ketone is a heterocyclic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridyl 1-(2-pyridyl)imidazol-2-yl ketone typically involves the condensation of 4-pyridinecarboxaldehyde with 2-pyridinecarboxaldehyde in the presence of an imidazole derivative. This reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the imidazole ring.

  • Step 1: Formation of the Intermediate

      Reactants: 4-pyridinecarboxaldehyde, 2-pyridinecarboxaldehyde, and an imidazole derivative.

      Conditions: Acidic or basic catalyst, solvent (e.g., ethanol or methanol), and heat.

      Reaction: The aldehydes react with the imidazole derivative to form an intermediate Schiff base.

  • Step 2: Cyclization

      Reactants: Intermediate Schiff base.

      Conditions: Further heating and possibly additional catalyst.

      Reaction: Cyclization of the intermediate to form the final this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Pyridyl 1-(2-pyridyl)imidazol-2-yl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or imidazole rings, often facilitated by halogenating agents or strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), strong bases (e.g., sodium hydride); in polar aprotic solvents.

Major Products

    Oxidation: N-oxides of the pyridine or imidazole rings.

    Reduction: Alcohol derivatives of the original ketone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Pyridyl 1-(2-pyridyl)imidazol-2-yl ketone has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-Pyridyl 1-(2-pyridyl)imidazol-2-yl ketone depends on its application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Metal Complex Formation: Acts as a chelating agent, binding to metal ions through its nitrogen atoms, forming stable complexes that can catalyze various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-2-yl)pyridine
  • 2-(2-Pyridyl)benzimidazole
  • 2,6-Bis(2-benzimidazolyl)pyridine

Uniqueness

4-Pyridyl 1-(2-pyridyl)imidazol-2-yl ketone is unique due to its specific arrangement of pyridine and imidazole rings, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and exhibiting specific biological activities that are not as pronounced in similar compounds.

Properties

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

pyridin-4-yl-(1-pyridin-2-ylimidazol-2-yl)methanone

InChI

InChI=1S/C14H10N4O/c19-13(11-4-7-15-8-5-11)14-17-9-10-18(14)12-3-1-2-6-16-12/h1-10H

InChI Key

GEQNBJKDAXBTCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C=CN=C2C(=O)C3=CC=NC=C3

Origin of Product

United States

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